
(4-ethyl-2-fluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethyl-2-fluorophenyl)methanamine is an organic compound belonging to the class of benzylamines It is characterized by the presence of an ethyl group and a fluorine atom attached to the benzene ring, along with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-ethyl-2-fluorophenyl)methanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of ethylbenzene followed by halogenation to introduce the fluorine atom. The final step involves the reduction of the resulting intermediate to form the amine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (4-ethyl-2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(4-ethyl-2-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-ethyl-2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
- 4-Fluorobenzylamine
- 4-Chlorobenzylamine
- 4-Methylbenzylamine
- 4-Nitrobenzylamine hydrochloride
Comparison: (4-ethyl-2-fluorophenyl)methanamine is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C9H12FN |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
(4-ethyl-2-fluorophenyl)methanamine |
InChI |
InChI=1S/C9H12FN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2,6,11H2,1H3 |
Clé InChI |
RUPHKHAXDPMNRW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CN)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(Propylaminocarbonyl)ethyl]piperazine](/img/structure/B8322755.png)
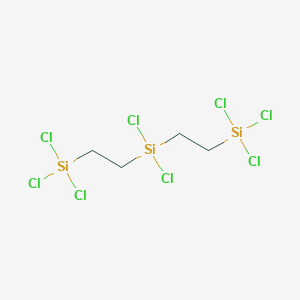

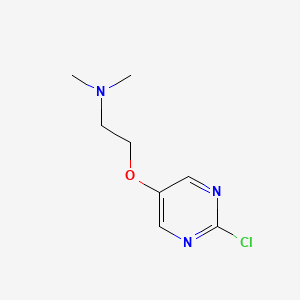

![5-Methoxy-2-methyl-3-pyridin-2-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B8322804.png)
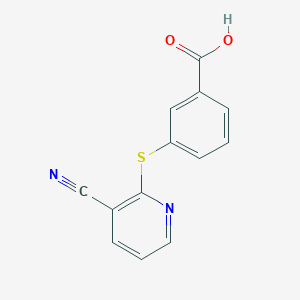

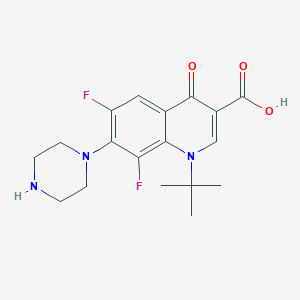
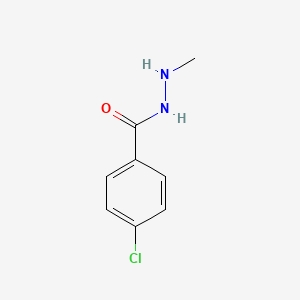
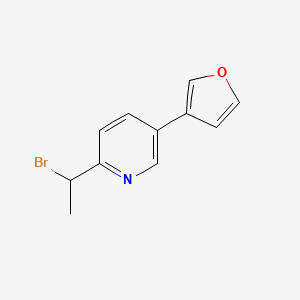

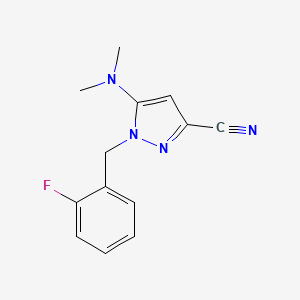
![6-Chloro-N-ethyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8322861.png)
